molecular formula C20H14N4O3 B4674096 N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide

Cat. No.: B4674096
M. Wt: 358.3 g/mol
InChI Key: FDFWASJNORMFEV-UHFFFAOYSA-N
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Description

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyano group, a methoxy group, and a benzimidazole moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide typically involves multi-step organic reactionsThe final step often involves the formation of the amide bond under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an appropriate solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-fluorobenzamide
  • N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide
  • N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)benzamide

Uniqueness

What sets N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide apart from similar compounds is its specific combination of functional groups, which can confer unique chemical reactivity and biological activity. The presence of the methoxy group, in particular, may influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

N-(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N4O3/c1-27-14-8-6-12(7-9-14)19(25)23-16-10-13(11-21)18-22-15-4-2-3-5-17(15)24(18)20(16)26/h2-10,22H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDFWASJNORMFEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC(=C3NC4=CC=CC=C4N3C2=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide
Reactant of Route 2
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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide
Reactant of Route 4
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N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide
Reactant of Route 6
N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-4-methoxybenzamide

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